molecular formula C6H2N4O B1610652 5-Hydroxypyrazine-2,3-dicarbonitrile CAS No. 57005-60-4

5-Hydroxypyrazine-2,3-dicarbonitrile

Cat. No.: B1610652
CAS No.: 57005-60-4
M. Wt: 146.11 g/mol
InChI Key: MQZGOHPDJLBDAP-UHFFFAOYSA-N
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Description

5-Hydroxypyrazine-2,3-dicarbonitrile is a heterocyclic organic compound with the molecular formula C6H2N4O It is characterized by a pyrazine ring substituted with hydroxyl and nitrile groups at the 5 and 2,3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxypyrazine-2,3-dicarbonitrile can be synthesized through the hydroxylation of pyrazine-2,3-dicarbonitrile. One method involves the use of microbial catalysts, such as Alcaligenes sp. strain UK21, which can convert pyrazine-2,3-dicarbonitrile to this compound under specific conditions . The reaction typically involves the use of phenazine methosulfate as an electron acceptor and the incorporation of oxygen atoms from water into the hydroxyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the microbial conversion process mentioned above could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions and microbial strains to achieve higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include 5-oxopyrazine-2,3-dicarbonitrile or 5-carboxypyrazine-2,3-dicarbonitrile.

    Reduction: Products may include 5-hydroxypyrazine-2,3-diamine.

    Substitution: Products will vary depending on the nucleophile used, such as 5-chloropyrazine-2,3-dicarbonitrile or 5-aminopyrazine-2,3-dicarbonitrile.

Scientific Research Applications

5-Hydroxypyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in microbial systems, it can be hydroxylated by enzymes such as quinolinate dehydrogenase, which incorporates oxygen atoms from water into the hydroxyl group . This enzymatic activity is crucial for its conversion and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2,3-dicarbonitrile: The parent compound without the hydroxyl group.

    5-Chloropyrazine-2,3-dicarbonitrile: A similar compound with a chlorine substituent instead of a hydroxyl group.

    5-Aminopyrazine-2,3-dicarbonitrile: A similar compound with an amino group instead of a hydroxyl group.

Uniqueness

5-Hydroxypyrazine-2,3-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

6-oxo-1H-pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4O/c7-1-4-5(2-8)10-6(11)3-9-4/h3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZGOHPDJLBDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504550
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57005-60-4
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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